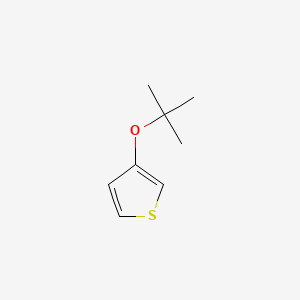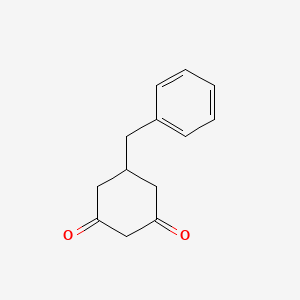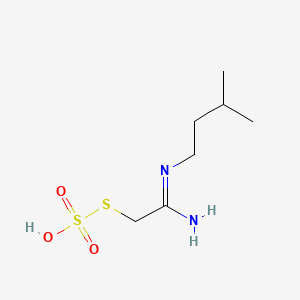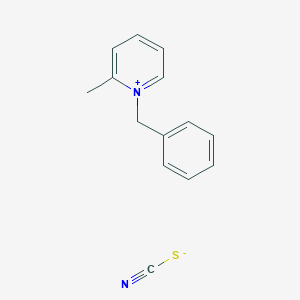
Beryllium;nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beryllium nickel is an alloy composed of beryllium and nickel. This compound is known for its remarkable properties, including high strength, excellent thermal conductivity, and resistance to corrosion. Beryllium nickel alloys are used in various applications, particularly in industries that require materials with high performance under extreme conditions.
準備方法
Synthetic Routes and Reaction Conditions
Beryllium nickel alloys are typically prepared through precipitation heat treatment. The process involves alloying beryllium with nickel, followed by heat treatment to achieve the desired mechanical properties. The optimal heat treatment for the highest strength is conducted at approximately 925°F for 2 hours .
Industrial Production Methods
In industrial settings, beryllium nickel alloys are produced by melting beryllium and nickel together in a controlled environment. The molten mixture is then cast into molds to form ingots, which are subsequently processed through rolling, forging, or extrusion to achieve the desired shapes and sizes. The material can also be cold-rolled and heat-treated to enhance its mechanical properties .
化学反応の分析
Types of Reactions
Beryllium nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution. Beryllium, in particular, reacts with acids such as hydrochloric acid and sulfuric acid to form beryllium salts and release hydrogen gas . Nickel, on the other hand, can undergo oxidation to form nickel oxide.
Common Reagents and Conditions
Oxidation: Beryllium reacts with oxygen to form beryllium oxide (BeO) at elevated temperatures. Nickel can also form nickel oxide (NiO) when exposed to oxygen.
Reduction: Beryllium and nickel can be reduced from their oxides using reducing agents such as hydrogen or carbon monoxide.
Substitution: Beryllium and nickel can participate in substitution reactions with halogens to form halides such as beryllium chloride (BeCl₂) and nickel chloride (NiCl₂).
Major Products Formed
Beryllium Oxide (BeO): Formed from the oxidation of beryllium.
Nickel Oxide (NiO): Formed from the oxidation of nickel.
Beryllium Chloride (BeCl₂): Formed from the reaction of beryllium with chlorine.
Nickel Chloride (NiCl₂): Formed from the reaction of nickel with chlorine.
科学的研究の応用
Beryllium nickel alloys have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: Used as catalysts in various chemical reactions due to their high thermal conductivity and resistance to corrosion.
Medicine: Investigated for their potential use in medical devices and implants due to their biocompatibility and mechanical strength.
作用機序
The mechanism by which beryllium nickel alloys exert their effects is primarily through their interaction with other materials at the molecular level. Beryllium, for instance, can form a passivating oxide layer that protects the underlying metal from further oxidation . Nickel, on the other hand, enhances the mechanical properties of the alloy by increasing its strength and resistance to deformation.
Molecular Targets and Pathways
Beryllium: Forms a protective oxide layer (BeO) that prevents further oxidation.
Nickel: Enhances the alloy’s mechanical properties by increasing its strength and resistance to wear.
類似化合物との比較
Beryllium nickel alloys can be compared with other similar compounds, such as beryllium copper and nickel titanium alloys.
Beryllium Copper: Known for its high electrical conductivity and strength, beryllium copper is used in electrical contacts and springs.
Nickel Titanium (Nitinol): Exhibits shape memory and superelasticity, making it ideal for medical devices and actuators.
Similar Compounds
- Beryllium Copper (BeCu)
- Nickel Titanium (NiTi)
- Beryllium Aluminum (BeAl)
Beryllium nickel alloys stand out due to their unique combination of high strength, thermal conductivity, and resistance to corrosion, making them suitable for a wide range of demanding applications.
特性
CAS番号 |
37227-61-5 |
|---|---|
分子式 |
BeNi |
分子量 |
67.706 g/mol |
IUPAC名 |
beryllium;nickel |
InChI |
InChI=1S/Be.Ni |
InChIキー |
ZMDCATBGKUUZHF-UHFFFAOYSA-N |
正規SMILES |
[Be].[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)

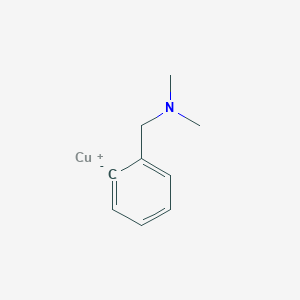

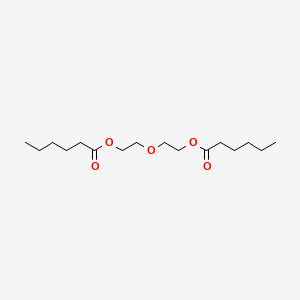
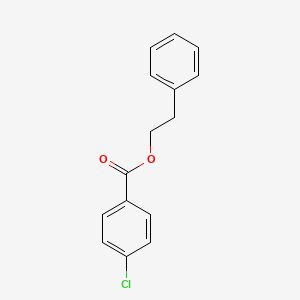
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)


